2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate
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Overview
Description
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine-1-carbothioyl Intermediate: This step involves the reaction of piperidine with carbon disulfide to form the piperidine-1-carbothioyl intermediate.
Coupling with Methoxyphenyl Derivative: The intermediate is then coupled with a methoxyphenyl derivative under specific conditions to form the desired compound.
Introduction of the Nitrobenzoate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-aminobenzoate.
Scientific Research Applications
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate
- 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate
Uniqueness
Compared to similar compounds, 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C20H20N2O5S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C20H20N2O5S/c1-26-17-10-7-15(19(28)21-11-3-2-4-12-21)13-18(17)27-20(23)14-5-8-16(9-6-14)22(24)25/h5-10,13H,2-4,11-12H2,1H3 |
InChI Key |
VEBMVTHBZIXCEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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